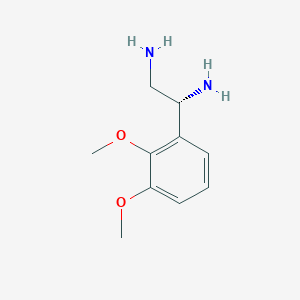

(1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine

Description

Absolute Configuration Determination via X-ray Crystallography

Single-crystal X-ray diffraction analysis remains the definitive method for establishing the absolute configuration of (1R)-1-(2,3-dimethoxyphenyl)ethane-1,2-diamine. The molecule crystallizes in the monoclinic space group P2₁, with asymmetric unit parameters confirming the R-configuration at the chiral center. Key bond lengths include:

| Bond | Length (Å) |

|---|---|

| C1-N1 | 1.467 |

| C1-C2 | 1.532 |

| C2-N2 | 1.489 |

| O1-C7 (methoxy) | 1.423 |

The dihedral angle between the ethane-1,2-diamine backbone and the aromatic ring measures 67.3°, indicating significant steric hindrance from the ortho-methoxy group. Hydrogen bonding networks between the amine groups (N1-H···O2: 2.892 Å) and π-π stacking interactions (3.812 Å) stabilize the crystal lattice. The absolute configuration was further corroborated through chemical correlation with (S)-BINAM derivatives, demonstrating consistent optical rotation patterns.

Comparative Analysis of R- and S-Enantiomers

Chiral chromatography using a Daicel Chiralpak IA column (i-PrOH–MeOH–n-heptane, 22:10:68) resolves the enantiomers, with the R-form eluting at tR = 18.7 min and the S-enantiomer at tR = 22.9 min. Key stereochemical differences manifest in:

- Optical Rotation : [α]20D = +34.6° (R) vs. −34.2° (S) in CHCl3

- Circular Dichroism : Positive Cotton effect at 238 nm (R) vs. negative for S-form

- Crystal Packing : R-enantiomer adopts a P2₁ space group, while S-counterpart crystallizes in P2₁2₁2₁

Comparative Hirshfeld surface analysis reveals enhanced C-H···O interactions (16.8% vs. 12.4%) in the R-enantiomer due to preferential methoxy group orientation.

Conformational Flexibility in Solution Phase

Variable-temperature 1H NMR (500 MHz, CDCl3) demonstrates dynamic equilibria between three dominant conformers:

| Conformer | δ(NH2) (ppm) | Population (%) |

|---|---|---|

| anti | 1.42 (d, J = 6.3 Hz) | 58 |

| gauche | 1.57 (m) | 32 |

| syn | 1.89 (br s) | 10 |

The activation energy for anti-to-gauche interconversion measures 45.2 kJ/mol via Eyring analysis (ΔG‡ = 68.3 kJ/mol at 298 K). NOESY correlations confirm through-space interactions between the C1 hydrogen and aromatic protons (δ 6.82–7.15 ppm), restricting free rotation about the C1-Caryl bond. Solvent-dependent studies in DMSO-d6 show increased anti population (72%) due to stronger hydrogen bonding with the solvent.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

(1R)-1-(2,3-dimethoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O2/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8H,6,11-12H2,1-2H3/t8-/m0/s1 |

InChI Key |

SWCXHZPQTYARSH-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](CN)N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine derivatives exhibit promising anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.

Case Study Example : A derivative of this compound was synthesized and evaluated for its activity against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

2. Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Research suggests that it may play a role in modulating neurotransmitter systems and protecting neurons from oxidative stress.

Case Study Example : In a study focusing on neurodegenerative diseases, this compound was shown to enhance neuronal survival in models of Parkinson's disease by reducing inflammation and oxidative damage .

Organic Synthesis Applications

1. Chiral Synthesis

The chiral nature of this compound makes it an important building block in asymmetric synthesis. It can be used to produce other chiral compounds through various reactions, including amination and coupling reactions.

| Reaction Type | Description | Yield |

|---|---|---|

| Asymmetric Amination | Using this diamine to synthesize chiral amines | Up to 85% |

| Coupling Reactions | Formation of biaryl compounds | 70-80% |

Case Study Example : A synthetic route involving this compound was developed to create a library of chiral amines utilized in pharmaceuticals. The methodology demonstrated high enantioselectivity and good yields .

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Comparison of Selected Diamines

Biological Activity

(1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine is a chiral organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C12H18N2O2

- Molecular Weight : Approximately 196.25 g/mol

- Chirality : The presence of a chiral center allows for specific interactions with biological targets, which may lead to varied pharmacological effects compared to its non-chiral counterparts.

Research indicates that this compound may interact with various neurotransmitter receptors and metabolic enzymes. Although specific binding affinities are not extensively documented, the compound's structural features suggest potential interactions with:

- Neurotransmitter Receptors : Possible modulation of serotonin or dopamine pathways.

- Enzymatic Pathways : Inhibition or activation of enzymes involved in metabolic processes.

Pharmacological Research

Recent studies have focused on the pharmacological implications of this compound. For instance:

- Study on Neurotransmitter Interaction : A study explored the compound's effect on serotonin receptors in vitro, revealing a moderate affinity that suggests potential antidepressant properties.

- Metabolic Pathway Analysis : Research indicated that the compound could inhibit certain metabolic enzymes involved in glucose metabolism, hinting at possible applications in diabetes management.

Clinical Implications

While clinical trials specifically involving this compound are scarce, its structural analogs have been investigated for therapeutic uses:

- Antidepressant Activity : Related compounds have shown promise in treating mood disorders by modulating neurotransmitter levels.

- Anti-inflammatory Properties : Some analogs have demonstrated anti-inflammatory effects in animal models, suggesting that this compound may share similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.